

Chemical properties of 5-Ethynyl-3H-isobenzofuran-1-one

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Compound of Interest

Compound Name: 5-Ethynyl-3H-isobenzofuran-1-one

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5-Ethynyl-3H-isobenzofuran-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-3H-isobenzofuran-1-one, a molecule uniting the biologically significant isobenzofuranone (phthalide) core with the synthetically versatile ethynyl group, presents a compelling scaffold for chemical exploration. While specific literature on this compound is limited, its structural components suggest significant potential as a bifunctional building block in medicinal chemistry and materials science.^[1] The isobenzofuranone moiety is a common feature in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including anti-tumor, anti-HIV, antifungal, anti-inflammatory, and antioxidant effects.^[1] The terminal ethynyl group is a powerful handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and Sonogashira cross-coupling reactions.^[1] This guide provides a comprehensive overview of the known and predicted chemical properties of **5-Ethynyl-3H-isobenzofuran-1-one**, a proposed synthetic protocol, and an exploration of its potential biological activities based on the rich chemistry of its constituent parts.

Chemical Properties

Detailed experimental data for **5-Ethynyl-3H-isobenzofuran-1-one** is not readily available in the public domain. However, its fundamental properties can be summarized, and others can be predicted based on the chemistry of its core structures.

Table 1: Physicochemical Properties of **5-Ethynyl-3H-isobenzofuran-1-one**

Property	Value	Source
CAS Number	1179362-90-3	[1]
Molecular Formula	C ₁₀ H ₆ O ₂	Calculated
Molecular Weight	158.15 g/mol	[1]
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.	Inferred
Appearance	Likely a solid at room temperature.	Inferred

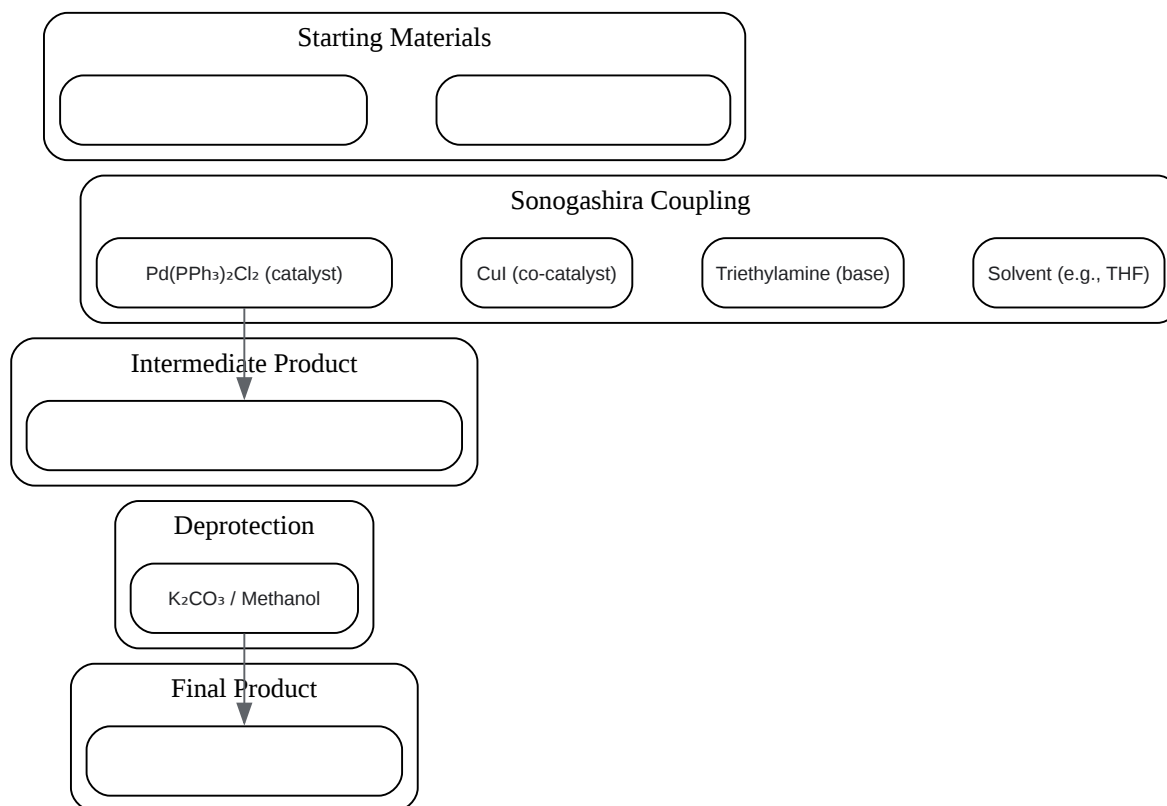
Synthesis and Reactivity

The primary route for the synthesis of **5-Ethynyl-3H-isobenzofuran-1-one** is anticipated to be a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system. [1]

Proposed Synthetic Protocol: Sonogashira Coupling

A plausible synthesis would involve the coupling of a 5-halo-3H-isobenzofuran-1-one (e.g., 5-bromo-3H-isobenzofuran-1-one) with a protected or terminal alkyne source, such as trimethylsilylacetylene (TMSA), followed by deprotection.

Experimental Workflow: Synthesis of **5-Ethynyl-3H-isobenzofuran-1-one**



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Caption: Proposed synthetic workflow for **5-Ethynyl-3H-isobenzofuran-1-one**.

Detailed Methodology:

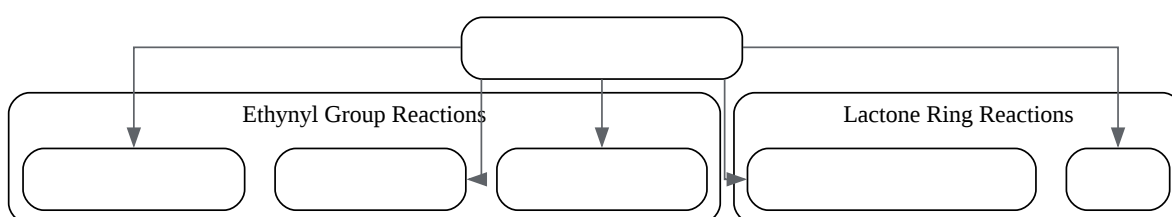
- **Reaction Setup:** To a solution of 5-bromo-3H-isobenzofuran-1-one (1.0 eq) in anhydrous and degassed tetrahydrofuran (THF), add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), copper(I) iodide (0.025 eq), and triethylamine (2.0 eq).
- **Addition of Alkyne:** Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture.

- **Reaction Conditions:** Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- **Purification of Intermediate:** Purify the crude product by flash column chromatography on silica gel to obtain 5-(trimethylsilylethynyl)-3H-isobenzofuran-1-one.
- **Deprotection:** Dissolve the silyl-protected intermediate in methanol and add potassium carbonate (1.5 eq). Stir the mixture at room temperature until deprotection is complete (monitored by TLC).
- **Final Purification:** Neutralize the reaction with dilute hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography to yield **5-Ethynyl-3H-isobenzofuran-1-one**.

Predicted Reactivity

The bifunctional nature of **5-Ethynyl-3H-isobenzofuran-1-one** allows for a diverse range of chemical transformations.

Logical Relationship of Reactivity



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Caption: Potential reaction pathways for **5-Ethynyl-3H-isobenzofuran-1-one**.

- **Ethynyl Group:** The terminal alkyne is a versatile functional group. It can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a cornerstone of "click chemistry".^[1] It can also undergo further Sonogashira couplings, Glaser couplings, and various cycloaddition reactions.
- **Isobenzofuranone Core:** The lactone ring is susceptible to nucleophilic attack, leading to ring-opening reactions. The carbonyl group can also be a target for reduction.

Spectral Data (Predicted)

While experimental spectra for **5-Ethynyl-3H-isobenzofuran-1-one** are not available, characteristic signals can be predicted based on its structure.

Table 2: Predicted Spectral Data for **5-Ethynyl-3H-isobenzofuran-1-one**

Technique	Predicted Characteristic Signals
¹ H NMR	- Aromatic protons on the isobenzofuranone ring. - A singlet for the methylene protons (-CH ₂ -) of the lactone ring. - A singlet for the acetylenic proton (-C≡C-H).
¹³ C NMR	- Aromatic carbons. - A carbonyl carbon signal for the lactone. - Two signals for the alkyne carbons (-C≡C-). - A signal for the methylene carbon (-CH ₂ -).
IR Spectroscopy	- A strong carbonyl (C=O) stretching band for the lactone. - A sharp acetylenic C-H stretching band. - A weak C≡C stretching band. - Aromatic C-H and C=C stretching bands.
Mass Spectrometry	- A molecular ion peak corresponding to the molecular weight (158.15 g/mol).

Potential Biological Activity and Signaling Pathways

The biological activity of **5-Ethynyl-3H-isobenzofuran-1-one** has not been reported. However, the isobenzofuranone (phthalide) scaffold is present in many biologically active compounds.

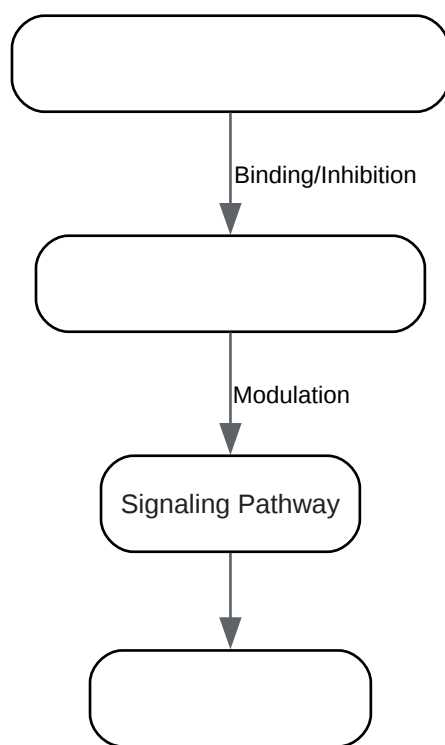
Therefore, it is plausible that this molecule could exhibit similar activities.

Table 3: Known Biological Activities of Isobenzofuranone Derivatives

Biological Activity	Reference
Anti-tumor	[1]
Anti-HIV	[1]
Antifungal	[1]
Anti-inflammatory	[1]
Antioxidant	[1]

Given the diverse activities of isobenzofuranone derivatives, **5-Ethynyl-3H-isobenzofuran-1-one** could potentially interact with various biological targets and signaling pathways. For instance, some phthalide derivatives have been shown to exhibit their effects through mechanisms such as the inhibition of specific enzymes or the modulation of signaling cascades involved in cell proliferation and inflammation. The ethynyl group offers a valuable tool for "click" chemistry-based activity-based protein profiling to identify its specific cellular targets.

Hypothetical Signaling Pathway Interaction



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Caption: A generalized model of potential biological interaction.

Conclusion

5-Ethynyl-3H-isobenzofuran-1-one is a promising yet underexplored molecule. Its bifunctional nature, combining a biologically relevant core with a versatile synthetic handle, makes it an attractive target for further research. This guide provides a foundational understanding of its predicted chemical properties, a viable synthetic strategy, and highlights its potential in drug discovery and materials science. Experimental validation of the data presented herein is a crucial next step in unlocking the full potential of this intriguing compound.

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References

- 1. 5-Ethynyl-3H-isobenzofuran-1-one | 1179362-90-3 | Benchchem [benchchem.com]
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